molecular formula C9H7F3O2S B14026774 4-(Methylthio)-2-(trifluoromethyl)benzoic acid

4-(Methylthio)-2-(trifluoromethyl)benzoic acid

Cat. No.: B14026774
M. Wt: 236.21 g/mol
InChI Key: MCJDRFABJHFDNU-UHFFFAOYSA-N
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Description

4-(Methylthio)-2-(trifluoromethyl)benzoic acid is an organic compound characterized by the presence of a trifluoromethyl group and a methylthio group attached to a benzoic acid core

Preparation Methods

One common method includes the radical trifluoromethylation of carbon-centered radical intermediates . This process can be carried out under specific reaction conditions using reagents such as trifluoromethyl iodide and a suitable radical initiator. Industrial production methods may involve optimized reaction conditions to ensure high yield and purity of the final product.

Chemical Reactions Analysis

4-(Methylthio)-2-(trifluoromethyl)benzoic acid undergoes various types of chemical reactions, including:

    Oxidation: The methylthio group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The trifluoromethyl group is generally resistant to reduction, but the carboxylic acid group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzylic position, using reagents like sodium hydride and alkyl halides.

Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts such as palladium on carbon, and specific temperature and pressure conditions to facilitate the desired transformations. Major products formed from these reactions depend on the specific reagents and conditions employed.

Scientific Research Applications

4-(Methylthio)-2-(trifluoromethyl)benzoic acid has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules, particularly those containing trifluoromethyl groups, which are valuable in medicinal chemistry.

    Biology: The compound can be used in the study of enzyme inhibition and protein-ligand interactions due to its unique functional groups.

    Industry: The compound is used in the production of agrochemicals and materials with specific properties, such as increased stability and resistance to degradation.

Mechanism of Action

The mechanism by which 4-(Methylthio)-2-(trifluoromethyl)benzoic acid exerts its effects involves interactions with molecular targets such as enzymes and receptors. The trifluoromethyl group can enhance the compound’s binding affinity to these targets, while the methylthio group can modulate its reactivity and stability. The specific pathways involved depend on the context in which the compound is used, such as enzyme inhibition or receptor activation.

Comparison with Similar Compounds

4-(Methylthio)-2-(trifluoromethyl)benzoic acid can be compared with other similar compounds, such as:

    4-(Trifluoromethyl)benzoic acid: Lacks the methylthio group, which can affect its reactivity and applications.

    4-(Methylthio)benzoic acid: Lacks the trifluoromethyl group, which can influence its binding affinity and stability.

    2-(Trifluoromethyl)benzoic acid: The position of the trifluoromethyl group can affect the compound’s chemical properties and reactivity.

Properties

Molecular Formula

C9H7F3O2S

Molecular Weight

236.21 g/mol

IUPAC Name

4-methylsulfanyl-2-(trifluoromethyl)benzoic acid

InChI

InChI=1S/C9H7F3O2S/c1-15-5-2-3-6(8(13)14)7(4-5)9(10,11)12/h2-4H,1H3,(H,13,14)

InChI Key

MCJDRFABJHFDNU-UHFFFAOYSA-N

Canonical SMILES

CSC1=CC(=C(C=C1)C(=O)O)C(F)(F)F

Origin of Product

United States

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